L-Alanyl-L-norleucine

Description

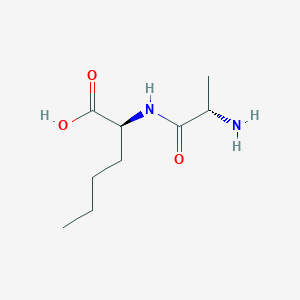

Structure

3D Structure

Properties

CAS No. |

3303-37-5 |

|---|---|

Molecular Formula |

C9H18N2O3 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C9H18N2O3/c1-3-4-5-7(9(13)14)11-8(12)6(2)10/h6-7H,3-5,10H2,1-2H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1 |

InChI Key |

RSIYBPVKRVHPQK-BQBZGAKWSA-N |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)NC(=O)[C@H](C)N |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)C(C)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to L-Alanyl-L-norleucine: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of the dipeptide L-Alanyl-L-norleucine. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical characteristics, plausible experimental protocols for its synthesis and analysis, and a discussion of its potential biological roles based on the activities of its constituent amino acids and similar dipeptides.

Chemical Structure and Identification

This compound is a dipeptide composed of L-alanine and L-norleucine residues linked by a peptide bond.[1] The N-terminal amino acid is L-alanine, and the C-terminal amino acid is L-norleucine. Norleucine is an isomer of leucine with a straight four-carbon side chain.

References

An In-depth Technical Guide on the Synthesis of (2S)-2-[[(2S)-2-aminopropanoyl]amino]hexanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of (2S)-2-[[(2S)-2-aminopropanoyl]amino]hexanoic acid, a dipeptide also known as L-Alanyl-L-norleucine. The synthesis of this and other dipeptides is a fundamental process in peptide chemistry, crucial for the development of new therapeutics and research tools. This document outlines the prevalent synthetic strategies, detailed experimental protocols, and methods for purification and characterization.

Introduction

(2S)-2-[[(2S)-2-aminopropanoyl]amino]hexanoic acid (this compound) is a dipeptide composed of the amino acids L-alanine and L-norleucine linked by a peptide bond.[1] Norleucine, an isomer of leucine, is a non-proteinogenic amino acid that has been utilized in research to probe the roles of other amino acids, such as methionine, in biological processes like those implicated in Alzheimer's disease.[2] The synthesis of such dipeptides requires a strategic approach to ensure the correct sequence and stereochemistry, primarily involving the use of protecting groups and coupling agents.

Synthetic Strategies

The synthesis of this compound is typically achieved through either solution-phase or solid-phase peptide synthesis (SPPS). Both methods rely on the protection of reactive functional groups to prevent unwanted side reactions and ensure the formation of the desired peptide bond.

Protecting Group Strategy

To control the formation of the peptide bond between the carboxyl group of L-alanine and the amino group of L-norleucine, it is essential to protect the amino group of L-alanine and the carboxyl group of L-norleucine. Common protecting groups for the α-amino group include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). The carboxyl group is often protected as a methyl or ethyl ester.

A general workflow for the synthesis is depicted below:

Caption: General workflow for the solution-phase synthesis of this compound.

Coupling Agents

The formation of the peptide bond requires the activation of the carboxyl group of the N-protected L-alanine. Common coupling agents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to suppress side reactions and reduce racemization.

Experimental Protocols

Preparation of N-Boc-L-alanine (Boc-Ala-OH)

A common method for the N-protection of L-alanine involves its reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3]

Procedure:

-

Dissolve L-alanine in a 1:1 mixture of dioxane and water.

-

Add sodium carbonate to the solution.

-

Add N-(9-fluorenylmethoxycarbonyloxy)succinimide (for Fmoc protection) or di-tert-butyl dicarbonate (for Boc protection).

-

Stir the mixture at room temperature for 18 hours.

-

Work up the reaction mixture by extraction and acidification to yield the N-protected L-alanine.[4]

Solution-Phase Synthesis of Boc-L-Alanyl-L-norleucine Methyl Ester

This protocol describes the coupling of N-Boc-L-alanine with the methyl ester of L-norleucine.

Materials:

-

N-Boc-L-alanine

-

L-norleucine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N-methylmorpholine (NMM)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Dissolve L-norleucine methyl ester hydrochloride in DCM and neutralize with TEA or NMM.

-

In a separate flask, dissolve N-Boc-L-alanine and HOBt in DCM.

-

Cool the N-Boc-L-alanine solution to 0 °C and add DCC.

-

Stir the mixture at 0 °C for 30 minutes, then add the neutralized L-norleucine methyl ester solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with dilute acid, dilute base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

Deprotection

The final step is the removal of the protecting groups to yield the free dipeptide.

N-terminal Boc Deprotection:

-

Treat the protected dipeptide with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for 1-2 hours at room temperature.

C-terminal Ester Hydrolysis (Saponification):

-

Dissolve the N-deprotected dipeptide in a mixture of methanol and water.

-

Add a slight excess of aqueous sodium hydroxide (1 M) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Neutralize the reaction mixture and purify the final product.

Purification and Characterization

Purification of the final dipeptide is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).[4]

| Parameter | Method | Expected Outcome |

| Purification | Reversed-Phase HPLC | A single major peak corresponding to the dipeptide. |

| Identity Confirmation | Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of this compound (C₉H₁₈N₂O₃, MW: 202.25 g/mol ).[1] |

| Structural Elucidation | Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra consistent with the dipeptide structure. |

| Purity Assessment | Analytical HPLC | Purity of >95% is typically desired for research applications. |

Data Presentation

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]hexanoic acid | PubChem CID: 1549453[1] |

| Molecular Formula | C₉H₁₈N₂O₃ | PubChem CID: 1549453[1] |

| Molecular Weight | 202.25 g/mol | PubChem CID: 1549453[1] |

| CAS Number | 3303-37-5 | PubChem CID: 1549453[1] |

Biological Context and Signaling

While specific signaling pathways for this compound have not been extensively studied, its constituent amino acids are known to be biologically active. L-alanine is involved in glucose metabolism and can influence cellular signaling pathways. Some dipeptides, such as L-alanyl-L-glutamine, have been investigated for their potential to modulate signaling proteins related to protein synthesis and degradation.[5] Norleucine has been used as a tool to study the effects of methionine substitution in amyloid-β peptides, which are central to the pathology of Alzheimer's disease.[2]

The synthesis of this compound and its analogues can provide valuable tools for investigating peptide structure-activity relationships and for the development of novel therapeutic agents.

Caption: Biological context of this compound's constituent amino acids.

Conclusion

The synthesis of (2S)-2-[[(2S)-2-aminopropanoyl]amino]hexanoic acid is a standard yet precise process in peptide chemistry. By employing appropriate protecting group strategies and coupling agents, this dipeptide can be synthesized in both solution and solid phases. The detailed protocols and purification methods outlined in this guide provide a framework for researchers and drug development professionals to produce high-purity this compound for various scientific applications. Further research into the specific biological activities of this dipeptide may reveal novel therapeutic opportunities.

References

- 1. This compound | C9H18N2O3 | CID 1549453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Norleucine - Wikipedia [en.wikipedia.org]

- 3. Boc-Ala-OH | 15761-38-3 | Benchchem [benchchem.com]

- 4. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 5. Ameliorative Potential of L-Alanyl L-Glutamine Dipeptide in Colon Cancer Patients Receiving Modified FOLFOX-6 Regarding the Incidence of Diarrhea, the Treatment Response, and Patients’ Survival: A Randomized Controlled Trial [mdpi.com]

L-Alanyl-L-norleucine: A Technical Guide on its Potential Biological Significance in Drug Development

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: While direct experimental data on the biological significance of the dipeptide L-Alanyl-L-norleucine is not extensively documented in publicly accessible literature, its constituent amino acids, L-Alanine and the non-proteinogenic L-norleucine, offer a compelling basis for its potential applications in peptide-based drug discovery and development. This technical guide synthesizes the known biological roles of its components and the principles of peptide modification to infer the potential significance of this compound as a strategic building block for enhancing the therapeutic properties of peptides.

Introduction: The Role of Dipeptides and Non-Canonical Amino Acids in Peptide Therapeutics

Peptides have emerged as a significant class of therapeutics due to their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability, rapid clearance, and low oral bioavailability.[1] To overcome these limitations, medicinal chemists employ various strategies, including the incorporation of non-canonical amino acids (ncAAs).[2][3] These unique building blocks can impart desirable physicochemical properties to a peptide, such as increased resistance to enzymatic degradation.[3][4]

This compound is a dipeptide composed of the canonical amino acid L-Alanine and the non-canonical amino acid L-norleucine. The use of dipeptides as single units in solid-phase peptide synthesis (SPPS) can be an efficient method for incorporating specific sequences, including those with ncAAs.[5][6] This guide will explore the potential biological significance of this compound by examining its constituent parts and the strategic advantages of its use in peptide design.

Physicochemical and Biological Properties of Constituent Amino Acids

The predicted significance of this compound is derived from the distinct properties of L-Alanine and L-norleucine.

L-Alanine

L-Alanine is a small, non-essential amino acid with a hydrophobic methyl side chain.[7] In biological systems, it is involved in the glucose-alanine cycle, a process that facilitates the transport of nitrogen from peripheral tissues to the liver. While it is a fundamental component of natural peptides and proteins, in the context of peptide drug design, its small, non-reactive side chain makes it a useful tool for probing structure-activity relationships through "alanine scanning," where it systematically replaces other residues to identify critical amino acids for biological activity.

L-norleucine

L-norleucine is an isomer of leucine with a linear four-carbon side chain.[8] As a non-proteinogenic amino acid, its incorporation into peptides is a synthetic modification. The key properties and applications of L-norleucine in peptide design include:

-

Increased Hydrophobicity: The linear alkyl side chain of norleucine is more hydrophobic than the side chain of methionine, an amino acid it is often used to replace.[9] This can influence peptide-membrane interactions and overall solubility.

-

Enhanced Stability: L-norleucine is resistant to oxidation, unlike methionine, which contains a sulfur atom susceptible to oxidation.[10] This makes norleucine a valuable substitute for methionine in peptides prone to oxidative degradation, thereby increasing their shelf-life and stability in vivo.

-

Resistance to Enzymatic Degradation: The presence of non-canonical amino acids can hinder recognition by proteases, leading to increased resistance to enzymatic cleavage and a longer plasma half-life of the peptide therapeutic.[3][4][11]

-

Probing Methionine's Role: Due to its structural similarity to methionine, norleucine has been used as a probe to study the functional role of methionine residues in peptides. For instance, replacing methionine with norleucine in Amyloid-β peptides has been shown to negate their neurotoxic effects, highlighting its potential in studying and developing therapeutics for neurodegenerative diseases.[8][12]

A summary of the key physicochemical properties of this compound and its constituent amino acids is presented in Table 1.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| This compound | C₉H₁₈N₂O₃ | 202.25 | Dipeptide containing a non-canonical amino acid.[13] |

| L-Alanine | C₃H₇NO₂ | 89.09 | Small, hydrophobic, proteinogenic amino acid.[7] |

| L-norleucine | C₆H₁₃NO₂ | 131.17 | Non-proteinogenic, hydrophobic, oxidation-resistant.[8] |

Inferred Biological Significance and Applications of this compound in Drug Development

Based on the properties of its components, the primary biological significance of this compound lies in its utility as a building block for creating peptides with enhanced therapeutic profiles.

Enhancing Peptide Stability

The incorporation of this compound into a peptide sequence introduces the non-canonical L-norleucine. This modification can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its circulation time. This is a critical factor in designing peptide drugs with improved pharmacokinetic profiles.

Modifying Receptor and Target Interactions

The replacement of a natural dipeptide sequence with this compound can alter the local hydrophobicity and conformation of the peptide. This may lead to modified binding affinities and selectivities for its biological target. The linear, unbranched side chain of norleucine provides a different spatial and hydrophobic interaction profile compared to its natural isomers, leucine and isoleucine, or the amino acid it often replaces, methionine.

Streamlining Solid-Phase Peptide Synthesis (SPPS)

Using pre-formed dipeptides like this compound in SPPS can be advantageous. It reduces the number of coupling cycles required to synthesize a long peptide and can help to overcome synthetic challenges associated with certain sequences, such as aggregation.[6]

The logical workflow for utilizing this compound in peptide drug development is illustrated in the following diagram.

References

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-Canonical Amino Acids in Analyses of Protease Structure and Function [mdpi.com]

- 3. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Amino Acid Physical Properties | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Norleucine - Wikipedia [en.wikipedia.org]

- 9. Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. lifetein.com [lifetein.com]

- 13. This compound | C9H18N2O3 | CID 1549453 - PubChem [pubchem.ncbi.nlm.nih.gov]

L-Alanyl-L-norleucine: A Comprehensive Physicochemical and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of the physicochemical properties of the dipeptide L-Alanyl-L-norleucine. This document collates available computed and experimental data for the dipeptide and its constituent amino acids, L-alanine and L-norleucine. Furthermore, it outlines detailed, adaptable protocols for its synthesis, purification, and analysis, and presents a representative signaling pathway to contextualize its potential biological interactions.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action in biological systems. While experimental data for the dipeptide is limited, a combination of computed values and experimental data for its constituent amino acids provides a comprehensive profile.

General Properties

| Property | This compound | L-Alanine | L-Norleucine |

| Molecular Formula | C₉H₁₈N₂O₃[1] | C₃H₇NO₂[2] | C₆H₁₃NO₂[3] |

| Molecular Weight | 202.25 g/mol [1] | 89.09 g/mol [2] | 131.17 g/mol [4] |

| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]hexanoic acid[1] | (2S)-2-aminopropanoic acid[2] | (2S)-2-aminohexanoic acid[3] |

| CAS Number | 3303-37-5 | 56-41-7[2] | 327-57-1[4] |

Solubility and Partition Coefficient

| Property | This compound (Computed) | L-Alanine (Experimental) | L-Norleucine (Experimental) |

| Water Solubility | Data not available | 164 g/L at 25 °C[2] | 16 g/L at 23 °C[3] |

| XLogP3 | -2.7[1] | -3.0 | -1.7 |

Acid-Base Properties and Melting Point

| Property | This compound (Predicted) | L-Alanine (Experimental) | L-Norleucine (Experimental) |

| pKa (Carboxyl) | ~2-3 | 2.35[5] | 2.39[3] |

| pKa (Amino) | ~9-10 | 9.87[5] | 9.76[3] |

| Melting Point | Data not available | >300 °C (decomposes)[2] | >300 °C (decomposes)[4][6][7] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on standard peptide chemistry and can be adapted based on available laboratory equipment and reagents.

Synthesis of this compound

A common method for dipeptide synthesis is the coupling of N-protected and C-protected amino acids followed by deprotection.

Caption: Workflow for the purification of this compound using HPLC.

Instrumentation and Conditions:

-

HPLC System: A preparative HPLC system with a UV detector.

-

Column: A reverse-phase C18 column is typically used for peptides.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low percentage of B to a higher percentage of B over a set time (e.g., 5% to 95% B over 30 minutes). The optimal gradient should be determined empirically.

-

Detection: UV absorbance at 214 nm (peptide bond) and 280 nm (if aromatic residues were present).

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of the mobile phase.

-

Inject the sample onto the equilibrated HPLC column.

-

Run the gradient elution and collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final product as a white powder.

-

Analytical Methods

NMR spectroscopy is used to confirm the structure of the synthesized dipeptide.

Expected ¹H NMR Chemical Shifts (in D₂O):

-

Alanine-αH: ~4.0-4.3 ppm (quartet)

-

Alanine-βH₃: ~1.4-1.6 ppm (doublet)

-

Norleucine-αH: ~4.1-4.4 ppm (triplet)

-

Norleucine-βH₂: ~1.7-1.9 ppm (multiplet)

-

Norleucine-γH₂: ~1.2-1.4 ppm (multiplet)

-

Norleucine-δH₂: ~1.2-1.4 ppm (multiplet)

-

Norleucine-εH₃: ~0.8-1.0 ppm (triplet)

Expected ¹³C NMR Chemical Shifts (in D₂O):

-

Alanine-Cα: ~51-53 ppm

-

Alanine-Cβ: ~18-20 ppm

-

Alanine-C=O: ~175-178 ppm

-

Norleucine-Cα: ~55-57 ppm

-

Norleucine-Cβ: ~32-34 ppm

-

Norleucine-Cγ: ~28-30 ppm

-

Norleucine-Cδ: ~22-24 ppm

-

Norleucine-Cε: ~14-16 ppm

-

Norleucine-C=O: ~177-180 ppm

Note: Actual chemical shifts can vary depending on the solvent, pH, and temperature.

Mass spectrometry is used to confirm the molecular weight and sequence of the dipeptide.

Expected Mass-to-Charge Ratios (m/z):

-

[M+H]⁺: 203.13

-

[M+Na]⁺: 225.11

Fragmentation Analysis: In tandem MS (MS/MS), characteristic fragment ions (b- and y-ions) would be observed, confirming the amino acid sequence.

Expected MS/MS Fragmentation

Caption: Expected b- and y-ion fragmentation of this compound in MS/MS.

Biological Context and Signaling

While specific signaling pathways for this compound have not been elucidated, dipeptides are primarily absorbed in the intestine via the PepT1 transporter. Once inside the enterocytes, they can be hydrolyzed into their constituent amino acids, which then enter the bloodstream. L-alanine and L-norleucine can then participate in various metabolic and signaling pathways. For instance, L-alanine is involved in the glucose-alanine cycle, and branched-chain amino acids, which are structurally similar to norleucine, are known to activate the mTORC1 signaling pathway, a key regulator of protein synthesis and cell growth.

Representative Amino Acid Signaling Pathway (mTORC1)

Caption: A simplified diagram of the mTORC1 signaling pathway activated by amino acids.

Conclusion

This guide provides a foundational understanding of the physicochemical properties of this compound, along with practical methodologies for its synthesis, purification, and characterization. While further experimental investigation is required to fully elucidate its properties and biological functions, the information presented here serves as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development. The provided protocols and data can guide future studies and applications of this dipeptide.

References

- 1. This compound | C9H18N2O3 | CID 1549453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Norleucine - Wikipedia [en.wikipedia.org]

- 4. 327-57-1 CAS MSDS (L-Norleucine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Amino Acids [vanderbilt.edu]

- 6. L-Norleucine =98 TLC 327-57-1 [sigmaaldrich.com]

- 7. L-ノルロイシン ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide on the Discovery and Initial Studies of L-Alanyl-L-norleucine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific discovery and initial experimental studies of L-Alanyl-L-norleucine is not extensively available in public records. This guide is a reconstruction based on established principles of peptide chemistry and biology, outlining the probable methodologies that would have been employed for the synthesis, characterization, and initial biological evaluation of this dipeptide.

Introduction

Dipeptides, the simplest protein fragments, are increasingly recognized for their diverse biological activities, including roles as signaling molecules, therapeutic agents, and modulators of cellular processes. This compound is a dipeptide composed of the amino acids L-alanine and L-norleucine. While L-alanine is a common proteinogenic amino acid, L-norleucine is a non-proteinogenic isomer of leucine, found in some bacterial strains and used experimentally to probe protein structure and function. The unique combination of a small, simple amino acid (alanine) with a non-polar, linear side-chain amino acid (norleucine) suggests that this compound could possess interesting physicochemical and biological properties. This document provides a technical overview of the likely steps taken in the discovery and initial investigation of this dipeptide, from its chemical synthesis to its preliminary biological characterization.

Physicochemical Properties

The initial characterization of a novel dipeptide such as this compound would involve determining its fundamental physicochemical properties. This data is crucial for its purification, handling, and for understanding its potential interactions in biological systems.

| Property | Value | Data Source |

| Molecular Formula | C₉H₁₈N₂O₃ | PubChem |

| Molecular Weight | 202.25 g/mol | PubChem |

| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]hexanoic acid | PubChem |

| CAS Number | 3303-37-5 | PubChem |

| Canonical SMILES | CCCC--INVALID-LINK--NC(=O)--INVALID-LINK--N | PubChem |

| Calculated LogP | -2.1 | ChemAxon |

| Calculated pKa (strongest acidic) | 3.55 | ChemAxon |

| Calculated pKa (strongest basic) | 8.13 | ChemAxon |

Synthesis of this compound

The synthesis of a dipeptide like this compound would typically be achieved through either solution-phase or solid-phase peptide synthesis (SPPS). Both methods rely on the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another, requiring the use of protecting groups to prevent unwanted side reactions.

Solution-Phase Synthesis

Solution-phase synthesis involves the stepwise coupling of protected amino acids in a suitable organic solvent.

Experimental Protocol:

-

Protection of Amino Acids:

-

The amino group of L-alanine is protected with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like sodium hydroxide or triethylamine.

-

The carboxylic acid group of L-norleucine is protected as a methyl or benzyl ester by reaction with methanol or benzyl alcohol under acidic conditions.

-

-

Peptide Bond Formation (Coupling):

-

The Boc-protected L-alanine is activated at its carboxyl group using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

The protected L-norleucine ester is then added to the activated Boc-L-alanine to form the protected dipeptide, Boc-L-Alanyl-L-norleucine-ester.

-

-

Deprotection:

-

The Boc group is removed from the N-terminus by treatment with an acid, typically trifluoroacetic acid (TFA).

-

The ester protecting group on the C-terminus is removed by saponification (for methyl esters) or hydrogenolysis (for benzyl esters).

-

-

Purification:

-

The final dipeptide is purified from byproducts and unreacted starting materials using techniques such as recrystallization or column chromatography.

-

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol:

-

Resin Preparation: A suitable resin (e.g., Wang or Merrifield resin) is swollen in an appropriate solvent like DMF.

-

Attachment of the First Amino Acid: The C-terminal amino acid, Fmoc-L-norleucine, is attached to the resin.

-

Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group of the resin-bound norleucine is removed using a base, typically a solution of piperidine in DMF.

-

Coupling: The next amino acid, Fmoc-L-alanine, is activated with a coupling reagent (e.g., HBTU, HATU) and added to the resin to form the peptide bond.

-

Washing: The resin is washed thoroughly to remove excess reagents and byproducts.

-

Repeat Cycle: The deprotection and coupling steps are repeated until the desired dipeptide is synthesized.

-

Cleavage and Deprotection: The completed dipeptide is cleaved from the resin, and the side-chain protecting groups (if any) are removed simultaneously using a strong acid cocktail (e.g., TFA with scavengers).

-

Purification: The crude peptide is precipitated, lyophilized, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization of this compound

Following synthesis and purification, the identity and purity of the dipeptide would be confirmed using various analytical techniques.

| Analytical Technique | Purpose | Expected Outcome |

| Mass Spectrometry (MS) | To confirm the molecular weight. | A peak corresponding to the calculated molecular weight of this compound (202.25 g/mol ). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and stereochemistry. | ¹H and ¹³C NMR spectra with chemical shifts and coupling constants consistent with the dipeptide structure. |

| High-Performance Liquid Chromatography (HPLC) | To assess purity. | A single major peak in the chromatogram, indicating high purity. |

| Amino Acid Analysis | To confirm the amino acid composition and ratio. | Equimolar amounts of L-alanine and L-norleucine upon acid hydrolysis. |

Initial Biological Studies

Given the novelty of this compound, initial biological studies would likely focus on a broad screening of its potential activities.

In Vitro Bioactivity Screening

A battery of in vitro assays would be employed to identify potential biological effects.

| Assay Type | Purpose | Example Protocol |

| Antimicrobial Assay | To determine if the dipeptide has activity against bacteria or fungi. | Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microbes. |

| Antioxidant Assay | To assess the ability to scavenge free radicals. | DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. |

| Enzyme Inhibition Assay | To screen for inhibitory activity against specific enzymes. | For example, an ACE (Angiotensin-Converting Enzyme) inhibition assay to test for antihypertensive potential. |

| Cytotoxicity Assay | To evaluate the effect on cell viability. | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay on various cancer and normal cell lines. |

Potential Signaling Pathways of Interest

Based on the constituent amino acids, several signaling pathways might be investigated. L-leucine, an isomer of norleucine, is a known activator of the mTOR signaling pathway, which is central to cell growth and proliferation. It would be plausible to investigate if this compound has any effect on this pathway.

An In-depth Technical Guide on the Alanine and Norleucine Peptide Bond

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of the peptide bond formed between alanine (Ala) and the non-proteinogenic amino acid norleucine (Nle). This information is critical for researchers in drug development and protein engineering who utilize norleucine as a structural probe or a component of novel therapeutic peptides.

Quantitative Data on the Alanine-Norleucine Peptide Bond

Due to the absence of a published crystal structure specifically for an alanine-norleucine dipeptide, the following quantitative data is derived from computational modeling and established principles of peptide bond geometry observed in high-resolution protein structures. These values provide a robust estimation for the geometric parameters of the Ala-Nle peptide bond.

| Parameter | Value | Method of Determination |

| Bond Lengths | ||

| C-N | ~1.33 Å | Computational Modeling / Averaged from high-resolution protein structures |

| C=O | ~1.23 Å | Computational Modeling / Averaged from high-resolution protein structures |

| N-Cα (Ala) | ~1.46 Å | Computational Modeling |

| Cα-C (Ala) | ~1.52 Å | Computational Modeling |

| N-Cα (Nle) | ~1.46 Å | Computational Modeling |

| Cα-C (Nle) | ~1.53 Å | Computational Modeling |

| Bond Angles | ||

| Cα-C-N | ~116° | Computational Modeling |

| C-N-Cα | ~122° | Computational Modeling |

| O=C-N | ~125° | Computational Modeling |

| Dihedral Angles | ||

| ω (omega) | ~180° (trans) | Computational Modeling / Spectroscopic Methods |

| φ (phi) - Nle | Variable | Dependent on local conformation |

| ψ (psi) - Ala | Variable | Dependent on local conformation |

Experimental Protocols

The following sections detail the standard experimental methodologies for the synthesis and characterization of an alanine-norleucine dipeptide.

Solid-Phase Peptide Synthesis (SPPS) of Ala-Nle Dipeptide

This protocol outlines the synthesis of an Ala-Nle dipeptide using the widely adopted Fmoc/tBu strategy.[1][2][3][4][5]

Materials:

-

Fmoc-Nle-Wang resin

-

Fmoc-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

20% (v/v) piperidine in dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Fmoc-Nle-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Amino Acid Coupling:

-

Dissolve Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

-

Add the activation mixture to the deprotected resin and agitate for 2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

-

Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal alanine.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the Ala-Nle dipeptide by mass spectrometry and NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[6][7][8][9][10]

Sample Preparation:

-

Dissolve the purified Ala-Nle dipeptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.

-

Transfer the sample to a 5 mm NMR tube.

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and identify proton resonances.

-

Acquire two-dimensional (2D) NMR spectra:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

HSQC (Heteronuclear Single Quantum Coherence): If ¹³C and/or ¹⁵N labeled amino acids are used, to correlate protons with their directly attached carbons or nitrogens.

-

Data Analysis:

-

Resonance Assignment: Assign all proton resonances to specific atoms in the Ala-Nle dipeptide using the COSY and TOCSY spectra.

-

Structural Restraints: Identify NOE cross-peaks in the NOESY spectrum and convert their intensities into upper distance limits.

-

Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that satisfy the experimental distance restraints.

-

Structure Validation: Assess the quality of the calculated structures using parameters such as Ramachandran plots and RMSD values.

X-ray Crystallography for High-Resolution Structure Determination

X-ray crystallography provides precise atomic coordinates of a molecule in its crystalline state.[11][12][13][14][15]

Procedure:

-

Crystallization Screening:

-

Prepare a highly concentrated and pure solution of the Ala-Nle dipeptide.

-

Use commercially available or custom-made screening kits to test a wide range of crystallization conditions (precipitants, pH, temperature, additives).

-

Employ vapor diffusion (hanging or sitting drop) or microbatch methods.

-

-

Crystal Optimization:

-

Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the peptide and precipitants, pH, and temperature to obtain larger, well-diffracting crystals.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen.

-

Expose the crystal to a monochromatic X-ray beam and collect diffraction data using a detector.

-

-

Data Processing and Structure Solution:

-

Process the diffraction data to obtain a set of structure factor amplitudes.

-

Solve the phase problem using methods such as direct methods or molecular replacement (if a suitable search model is available).

-

Build an initial atomic model into the resulting electron density map.

-

-

Structure Refinement:

-

Refine the atomic model against the experimental data to improve its agreement with the observed diffraction pattern.

-

Validate the final structure using various quality indicators.

-

Signaling Pathways and Experimental Workflows

Norleucine, being a close structural analog of leucine, can influence signaling pathways that are sensitive to amino acid concentrations, particularly the mTOR (mechanistic Target of Rapamycin) pathway.[16][17][18][19][20]

Hypothetical Signaling Pathway for an Ala-Nle Containing Peptide

An Ala-Nle dipeptide, upon cellular uptake, could potentially be recognized by the cellular machinery that senses leucine levels. This could lead to the activation of the mTORC1 complex, a key regulator of cell growth, proliferation, and protein synthesis.

Experimental Workflow for Investigating Ala-Nle Peptide Signaling

This workflow outlines the key steps to investigate the effect of an Ala-Nle dipeptide on the mTOR signaling pathway.

Conclusion

References

- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. chem.uci.edu [chem.uci.edu]

- 6. chem.uzh.ch [chem.uzh.ch]

- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 8. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 9. 1H Nuclear Magnetic Resonance (NMR) in the Elucidation of Peptide Structure | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. journals.iucr.org [journals.iucr.org]

- 14. researchgate.net [researchgate.net]

- 15. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Leucine is a direct-acting nutrient signal that regulates protein synthesis in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. molbiolcell.org [molbiolcell.org]

- 19. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Animal amino acid sensor â A review [animbiosci.org]

Methodological & Application

Solid-Phase Synthesis of L-Alanyl-L-norleucine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide L-Alanyl-L-norleucine. The synthesis is based on the widely utilized Fmoc/tBu strategy, which offers high efficiency and purity. This protocol outlines the necessary materials, equipment, and step-by-step procedures for resin preparation, amino acid coupling, Fmoc deprotection, and final cleavage of the peptide from the solid support. The application of L-norleucine, a non-proteinogenic amino acid, is of significant interest in drug development for its ability to mimic methionine while offering enhanced stability against oxidation.[1] This protocol is intended to serve as a practical guide for researchers in academia and industry engaged in peptide synthesis and drug discovery.

Introduction

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, has revolutionized the synthesis of peptides by allowing for the efficient and stepwise assembly of amino acids on a solid support.[1][2][3] This methodology simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing steps.[1][4] The most common strategy employed in SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach, which utilizes the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl-based groups for side-chain protection.[4][5][6]

L-norleucine is an isomer of leucine and is often used as a substitute for methionine in peptide analogs.[1] Its side chain has a similar size and polarity to that of methionine but is not susceptible to oxidation, which can enhance the stability and shelf-life of peptide-based therapeutics.[1] The synthesis of peptides containing non-proteinogenic amino acids like L-norleucine is a key strategy in the development of novel drug candidates with improved pharmacokinetic properties.[7]

This application note details a robust protocol for the synthesis of this compound using manual SPPS techniques.

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier |

| Resins | ||

| 2-Chlorotrityl chloride resin | 100-200 mesh, 1% DVB | Novabiochem®, AAPPTec |

| Amino Acids | ||

| Fmoc-L-norleucine (Fmoc-Nle-OH) | Peptide synthesis grade | Chem-Impex, Sigma-Aldrich[7] |

| Fmoc-L-alanine (Fmoc-Ala-OH) | Peptide synthesis grade | Standard peptide synthesis supplier |

| Coupling Reagents & Additives | ||

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Peptide synthesis grade | AAPPTec, Bachem[8][9][10] |

| HOBt (Hydroxybenzotriazole) | Peptide synthesis grade | Standard peptide synthesis supplier |

| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Standard peptide synthesis supplier |

| Deprotection Reagent | ||

| Piperidine | Reagent grade | Standard laboratory supplier |

| Solvents | ||

| N,N-Dimethylformamide (DMF) | Amine-free, peptide synthesis grade | Standard laboratory supplier |

| Dichloromethane (DCM) | Reagent grade | Standard laboratory supplier |

| Cleavage and Deprotection | ||

| Trifluoroacetic acid (TFA) | Reagent grade | Standard laboratory supplier |

| Triisopropylsilane (TIS) | Reagent grade | Standard laboratory supplier |

| Water | Deionized | Laboratory supply |

| Washing Solvents | ||

| Methanol (MeOH) | Reagent grade | Standard laboratory supplier |

| Diethyl ether | Anhydrous, cold | Standard laboratory supplier |

Experimental Workflow Diagram

Caption: Workflow for the solid-phase synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a 0.1 mmol synthesis scale.

Resin Preparation and First Amino Acid Loading

-

Place 300 mg of 2-chlorotrityl chloride resin (loading capacity will determine the exact amount) into a fritted syringe or a manual SPPS reaction vessel.

-

Swell the resin in 5 mL of DCM for at least 30 minutes.[11] After swelling, drain the DCM.

-

Dissolve 2 equivalents of Fmoc-L-norleucine and 4 equivalents of DIPEA in 5 mL of DCM.

-

Add the amino acid solution to the swollen resin and agitate gently for 1-2 hours at room temperature.

-

To cap any remaining unreacted sites on the resin, add 0.5 mL of methanol and agitate for 30 minutes.

-

Drain the reaction solution and wash the resin sequentially with DCM (3 x 5 mL), DMF (3 x 5 mL), and finally DCM (3 x 5 mL).

Fmoc Deprotection

-

Add 5 mL of 20% (v/v) piperidine in DMF to the resin.[11]

-

Agitate for 5 minutes, then drain the solution.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL) to ensure complete removal of piperidine.

Amino Acid Coupling

-

In a separate vial, pre-activate the next amino acid. Dissolve 3 equivalents of Fmoc-L-alanine, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in 3 mL of DMF.

-

Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a Kaiser test can be performed.

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Final Deprotection

-

Repeat the Fmoc deprotection step (Protocol 2) to remove the Fmoc group from the N-terminal alanine.

Cleavage and Peptide Isolation

-

Wash the deprotected peptide-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and finally methanol (3 x 5 mL) to shrink the resin.[12]

-

Dry the resin under a high vacuum for at least 1 hour.[12]

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). For 300 mg of resin, use approximately 5 mL of the cocktail.

-

Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[13]

-

Filter the cleavage mixture into a new centrifuge tube, collecting the TFA solution containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

Quantitative Data Summary

| Parameter | Expected Value | Notes |

| Crude Yield | > 85% | Based on the initial loading of the first amino acid on the resin. |

| Crude Purity (by HPLC) | > 70% | Highly dependent on the efficiency of coupling and deprotection steps. |

| Final Purity (post-HPLC) | > 98% | Achievable with standard purification protocols. |

| Coupling Time | 1-2 hours per residue | Can be monitored with a Kaiser test for completion. |

| Deprotection Time | 20-25 minutes per cycle | Generally a rapid and efficient step. |

| Cleavage Time | 2-3 hours | Sufficient for complete cleavage from 2-chlorotrityl resin and side-chain deprotection.[13] |

Signaling Pathway and Logical Relationship Diagram

The logical relationship in SPPS is a linear progression of chemical reactions. The following diagram illustrates the core logic of the synthesis cycle.

References

- 1. peptide.com [peptide.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. chemimpex.com [chemimpex.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. bachem.com [bachem.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. merckmillipore.com [merckmillipore.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols for HPLC Purification of Synthetic Dipeptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of synthetic peptides, offering high resolution and efficiency. For dipeptides, which are among the smallest peptides, precise and optimized purification methods are crucial to remove impurities from solid-phase peptide synthesis (SPPS), such as truncated or deletion sequences and residual reagents.[1] This document provides detailed application notes and protocols for the reversed-phase HPLC (RP-HPLC) purification of synthetic dipeptides.

Reversed-phase HPLC separates molecules based on their hydrophobicity.[1] In the context of dipeptides, the selection of the stationary phase, mobile phase composition, and gradient elution parameters are critical for achieving high purity and recovery. The use of ion-pairing reagents, such as trifluoroacetic acid (TFA), is standard practice to improve peak shape and resolution by forming ion pairs with the charged groups of the dipeptide.[2]

Method Development and Optimization

A systematic approach to method development is essential for achieving optimal separation of the target dipeptide from its impurities.[2] The process typically begins with an analytical scale separation to understand the elution profile of the crude sample, followed by optimization and scaling up to a preparative scale for purification.

Key Parameters for Optimization:

-

Stationary Phase: C8 and C18 columns are the most common choices for peptide separations. The selection depends on the hydrophobicity of the dipeptide. Shorter alkyl chains (C8) are generally suitable for more hydrophobic peptides, while longer chains (C18) provide greater retention for a wider range of polarities. The pore size of the stationary phase is also a critical parameter, with 100 Å or 300 Å being typical for peptides to ensure proper interaction.[3]

-

Mobile Phase: The mobile phase in RP-HPLC for peptides typically consists of an aqueous component (Solvent A) and an organic modifier (Solvent B), most commonly acetonitrile.[1] The composition of the mobile phase dictates the retention and elution of the dipeptides.

-

Ion-Pairing Reagent: Trifluoroacetic acid (TFA) is the most widely used ion-pairing reagent in peptide purification.[2] A concentration of 0.1% (v/v) in both aqueous and organic mobile phases is a standard starting point.[1] Varying the TFA concentration can influence selectivity, and for peptides with multiple positive charges, concentrations up to 0.2-0.25% may be beneficial.[4]

-

Gradient Elution: A linear gradient, where the concentration of the organic modifier is gradually increased, is the standard method for eluting peptides.[2] A shallow gradient (e.g., a slow increase in acetonitrile concentration) generally provides better resolution of closely eluting impurities.[4] Initial "scouting" runs with a broad gradient (e.g., 5% to 95% acetonitrile) are used to determine the approximate elution concentration of the target dipeptide.[2] This is followed by optimizing a narrower, more focused gradient around that concentration.

-

Column Temperature: Temperature can affect the retention time and selectivity of the separation.[5] Increasing the column temperature generally leads to shorter retention times.[6] However, the effect on selectivity can vary, and temperature can be used as a tool to improve the resolution of co-eluting peaks.[5][7]

-

Flow Rate: The flow rate should be optimized for the column dimensions. Higher flow rates can decrease run times but may also lead to increased backpressure and reduced resolution.

Data Presentation

The following tables summarize the typical parameters and their effects on the HPLC purification of synthetic dipeptides.

Table 1: Typical HPLC Columns for Dipeptide Purification

| Stationary Phase | Particle Size (µm) | Pore Size (Å) | Typical Dimensions (ID x L, mm) | Applications |

| C18 | 3.5, 5 | 100, 300 | Analytical: 4.6 x 150/250 | General purpose, good retention for a wide range of dipeptides.[6] |

| C8 | 3.5, 5 | 100, 300 | Analytical: 4.6 x 150/250 | Suitable for more hydrophobic dipeptides, may provide different selectivity.[6] |

| Phenyl-Hexyl | 3.5, 5 | 100, 300 | Analytical: 4.6 x 150/250 | Offers alternative selectivity through π-π interactions. |

| C18 | 5, 10 | 300 | Preparative: 21.2 x 250, 50 x 250 | For purification of larger quantities of dipeptides.[3] |

Table 2: Mobile Phase Composition and its Impact on Dipeptide Separation

| Mobile Phase Component | Typical Concentration/Range | Effect on Separation |

| Solvent A (Aqueous) | Water (HPLC Grade) | Primary solvent, high polarity. |

| Solvent B (Organic) | Acetonitrile (HPLC Grade) | Eluting solvent; increasing concentration decreases retention time.[6] |

| Ion-Pairing Reagent | 0.05% - 0.25% Trifluoroacetic Acid (TFA) | Improves peak shape and resolution by forming ion pairs with the dipeptide. Higher concentrations can increase retention of basic peptides.[4] |

| Alternative Ion-Pairing Reagent | 0.1% Formic Acid (FA) | MS-compatible alternative to TFA, though may result in broader peaks with some columns. |

Table 3: Influence of Gradient Slope on Dipeptide Resolution

| Gradient Slope (%B/min) | Resolution | Peak Width | Run Time |

| Shallow (e.g., 0.5 - 1%) | High | Broader | Longer |

| Steep (e.g., >2%) | Lower | Sharper | Shorter |

Note: A shallower gradient is generally preferred for resolving closely eluting impurities from the target dipeptide.[4]

Table 4: Effect of Temperature on Dipeptide HPLC Separation

| Temperature (°C) | Retention Time | Selectivity | Backpressure |

| Ambient (~25°C) | Baseline | Baseline | Baseline |

| Elevated (e.g., 40-60°C) | Decreases | Can improve or decrease for specific pairs | Decreases |

Note: Increasing temperature can be a useful tool for optimizing selectivity, but its effect is compound-dependent.[5][7]

Experimental Protocols

Protocol 1: Analytical RP-HPLC Method Development

This protocol outlines the steps for developing an analytical method to assess the purity of a crude synthetic dipeptide and to determine the optimal conditions for preparative purification.

1. Sample Preparation: a. Dissolve the crude lyophilized dipeptide in the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B) to a concentration of approximately 1 mg/mL. b. If solubility is an issue, a small amount of acetonitrile or dimethyl sulfoxide (DMSO) can be used, but the injection volume should be kept small to avoid peak distortion. c. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[8]

2. HPLC System and Column: a. HPLC System: A standard analytical HPLC system with a UV detector. b. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm, 100 Å). c. Column Temperature: 30 °C.

3. Mobile Phases: a. Solvent A: 0.1% (v/v) TFA in water (HPLC grade). b. Solvent B: 0.1% (v/v) TFA in acetonitrile (HPLC grade). c. Degas the mobile phases before use.

4. "Scouting" Gradient Method: a. Flow Rate: 1.0 mL/min. b. Injection Volume: 10-20 µL. c. Detection: UV at 214 nm and 280 nm. d. Gradient Program:

| Time (min) | % Solvent B |

|---|---|

| 0 | 5 |

| 25 | 95 |

| 30 | 95 |

| 31 | 5 |

| 35 | 5 |

5. "Focused" Gradient Optimization: a. Based on the retention time of the target dipeptide in the scouting run, design a shallower, focused gradient. For example, if the dipeptide eluted at 40% B, a new gradient could be:

| Time (min) | % Solvent B |

|---|---|

| 0 | 20 |

| 30 | 60 |

| 35 | 95 |

| 36 | 20 |

| 40 | 20 |

b. Further optimize the gradient slope to achieve baseline separation of the target peak from major impurities.

Protocol 2: Preparative RP-HPLC Purification

This protocol describes the scaling up of the optimized analytical method for the purification of the synthetic dipeptide.

1. Sample Preparation: a. Dissolve the crude dipeptide in the initial mobile phase at the highest possible concentration without causing precipitation. b. Filter the entire sample solution through a 0.45 µm filter.

2. HPLC System and Column: a. HPLC System: A preparative HPLC system with a fraction collector. b. Column: A preparative C18 column with the same stationary phase chemistry as the analytical column (e.g., 21.2 x 250 mm, 5 µm, 100 Å).

3. Mobile Phases: a. Prepare larger volumes of Solvent A and Solvent B with the same composition as the optimized analytical method.

4. Preparative Gradient Method: a. Flow Rate: Adjust the flow rate based on the column diameter. For a 21.2 mm ID column, a typical flow rate is 15-20 mL/min. b. Injection Volume: The injection volume will depend on the sample concentration and the loading capacity of the column. c. Detection: UV at 214 nm and 280 nm. d. Gradient Program: Use the same focused gradient as developed in the analytical method, adjusting the run time based on the new flow rate to maintain the same gradient slope in terms of column volumes.

5. Fraction Collection: a. Set the fraction collector to collect fractions based on the UV signal (peak-based collection). b. Collect the main peak corresponding to the target dipeptide.

6. Post-Purification Analysis and Processing: a. Analyze the collected fractions by analytical HPLC to determine their purity. b. Pool the fractions that meet the desired purity level. c. Lyophilize the pooled fractions to obtain the purified dipeptide as a powder.

Visualizations

Caption: Experimental workflow for the HPLC purification of synthetic dipeptides.

Caption: Logical workflow for HPLC method development for dipeptide purification.

References

Application Notes and Protocols: L-Alanyl-L-norleucine Solubility in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanyl-L-norleucine is a dipeptide composed of the amino acids L-alanine and L-norleucine. Understanding its solubility in aqueous buffers is critical for a wide range of applications, including in vitro and in vivo studies, drug formulation, and biochemical assays. The solubility of a peptide is influenced by its amino acid composition, sequence, and the physicochemical properties of the solvent, such as pH, ionic strength, and temperature.[1] This document provides a comprehensive guide to understanding and determining the solubility of this compound.

This compound has a molecular weight of 202.25 g/mol .[2] The presence of the nonpolar amino acid L-norleucine, an isomer of leucine, imparts a significant hydrophobic character to the dipeptide.[3][4] L-alanine, while also classified as hydrophobic, has a smaller, less impactful methyl side chain.[5][6] This inherent hydrophobicity suggests that the solubility of this compound in aqueous solutions may be limited and highly dependent on the experimental conditions.

Factors Influencing this compound Solubility

The solubility of this compound is a multifactorial property. Key factors that researchers should consider when preparing solutions of this dipeptide include:

-

pH and Peptide Charge: The overall charge of this compound is dependent on the pH of the solution. The dipeptide has a free amino terminus (N-terminus) and a free carboxyl terminus (C-terminus). At low pH, the amino group is protonated (NH3+) and the carboxyl group is also protonated (COOH), resulting in a net positive charge. At neutral pH, the amino group is protonated (NH3+) and the carboxyl group is deprotonated (COO-), forming a zwitterion with a net neutral charge. At high pH, both the amino group (NH2) and the carboxyl group (COO-) are deprotonated, leading to a net negative charge. Generally, peptides are most soluble at pH values where they carry a net charge and least soluble near their isoelectric point (pI), where the net charge is zero.

-

Aqueous Buffer System: The choice of buffer can influence solubility. Different buffer salts can interact with the dipeptide in various ways, either enhancing or decreasing its solubility. Common buffers used in biological research include phosphate, citrate, and Tris-based buffers.

-

Temperature: Temperature can have a variable effect on peptide solubility. For some peptides, solubility increases with temperature, while for others, it may decrease. It is crucial to determine the solubility at the intended experimental temperature.[1]

-

Co-solvents and Additives: For peptides with low aqueous solubility, the addition of organic co-solvents such as dimethyl sulfoxide (DMSO) or ethanol can be necessary.[1] However, the concentration of these co-solvents must be compatible with the intended downstream application.

Below is a diagram illustrating the key relationships between these factors and the solubility of this compound.

Data Presentation

The following table is a template for presenting the solubility data for this compound. The values provided are for illustrative purposes only and should be replaced with experimentally determined data.

Table 1: Illustrative Solubility of this compound in Aqueous Buffers

| Buffer System (Concentration) | pH | Temperature (°C) | Solubility (mg/mL) |

| 50 mM Sodium Phosphate | 3.0 | 25 | [Insert Data] |

| 50 mM Sodium Phosphate | 5.0 | 25 | [Insert Data] |

| 50 mM Sodium Phosphate | 7.4 | 25 | [Insert Data] |

| 50 mM Sodium Phosphate | 9.0 | 25 | [Insert Data] |

| 50 mM Sodium Citrate | 3.0 | 25 | [Insert Data] |

| 50 mM Sodium Citrate | 5.0 | 25 | [Insert Data] |

| 50 mM Tris-HCl | 7.4 | 25 | [Insert Data] |

| 50 mM Tris-HCl | 9.0 | 25 | [Insert Data] |

| 50 mM Sodium Phosphate | 7.4 | 4 | [Insert Data] |

| 50 mM Sodium Phosphate | 7.4 | 37 | [Insert Data] |

Experimental Protocols

The following protocols provide a framework for determining the solubility of this compound.

Protocol 1: Preliminary Solubility Assessment

This protocol is designed for a rapid, small-scale assessment of solubility in various solvents.

Materials:

-

This compound (lyophilized powder)

-

Selection of aqueous buffers (e.g., 50 mM Sodium Phosphate at pH 3.0, 5.0, 7.4, 9.0)

-

Deionized water

-

Organic solvents (e.g., DMSO, Ethanol)

-

Microcentrifuge tubes

-

Vortex mixer

-

Micro-pipettors and tips

Procedure:

-

Weigh out a small, precise amount of this compound (e.g., 1-2 mg) into several microcentrifuge tubes.

-

To each tube, add a small volume (e.g., 100 µL) of the desired aqueous buffer or solvent.

-

Vortex the tubes vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved particulate matter. A clear solution indicates that the peptide is soluble at or above the tested concentration.

-

If the peptide does not dissolve, sonication for 5-10 minutes can be attempted to aid dissolution.[1]

-

If solubility in aqueous buffer is low, repeat the process with a small amount of an organic co-solvent like DMSO before adding the aqueous buffer.[1]

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[7][8][9]

Materials:

-

This compound

-

Selected aqueous buffers

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Add an excess amount of this compound to a glass vial containing a known volume of the desired aqueous buffer (e.g., 2 mL). Ensure there is undissolved solid material at the bottom of the vial.

-

Securely cap the vials and place them on an orbital shaker.

-

Incubate the vials at a constant temperature (e.g., 25°C) with continuous agitation for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After incubation, allow the vials to stand undisturbed for a short period to allow for the sedimentation of excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.

-

Dilute the filtered supernatant with the appropriate mobile phase for HPLC analysis.

-

Quantify the concentration of dissolved this compound in the diluted supernatant using a pre-validated HPLC method.[10][11] A standard curve of known this compound concentrations should be prepared to accurately determine the concentration in the sample.

The following diagram outlines the experimental workflow for the shake-flask solubility determination method.

Protocol 3: HPLC Quantification of this compound

This protocol provides a general starting point for developing an HPLC method for quantifying this compound. Method optimization will be required.

Instrumentation and Columns:

-

HPLC system with a gradient pump, autosampler, and UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 214 nm or 220 nm[10]

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point. The gradient should be optimized to achieve a sharp, symmetrical peak for this compound.

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the diluted, filtered samples from the solubility experiment.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

Back-calculate the original concentration in the undiluted supernatant to determine the solubility.

Troubleshooting

-

Peptide Precipitation: If the peptide precipitates out of solution upon addition to an aqueous buffer, consider dissolving it first in a minimal amount of a compatible organic solvent like DMSO.[1]

-

Inconsistent Results: Ensure that the system has reached equilibrium in the shake-flask method by testing solubility at multiple time points (e.g., 24, 48, and 72 hours).

-

Poor HPLC Peak Shape: Adjust the mobile phase composition, gradient, or pH to improve peak symmetry and resolution.

By following these guidelines and protocols, researchers can accurately determine the solubility of this compound in various aqueous buffers, enabling the design of robust and reliable experiments.

References

- 1. jpt.com [jpt.com]

- 2. This compound | C9H18N2O3 | CID 1549453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for L-Norleucine (HMDB0001645) [hmdb.ca]

- 4. Hydrophobic and Polar Amino Acids [www2.chem.wisc.edu]

- 5. quora.com [quora.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. bioassaysys.com [bioassaysys.com]

- 10. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]

- 11. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]

Application Note: High-Throughput Quantification of L-Alanyl-L-norleucine using Triple Quadrupole LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of the dipeptide L-Alanyl-L-norleucine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard for accurate quantification and has been optimized for high-throughput analysis, making it suitable for applications in drug development, and metabolic research.

Introduction

This compound is a dipeptide of interest in various fields of biomedical research. Accurate and sensitive quantification of this analyte is crucial for understanding its physiological roles and potential as a biomarker. LC-MS/MS has become the preferred analytical technique for peptide quantification due to its high selectivity, sensitivity, and wide dynamic range.[1][2][3] This application note provides a detailed protocol for the analysis of this compound using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental

Sample Preparation

Effective sample preparation is critical to minimize matrix effects and ensure accurate quantification. A generic protein precipitation protocol is outlined below, which should be optimized for the specific matrix.

-

Thaw Samples : Bring biological samples (e.g., plasma, serum, tissue homogenate) to room temperature.

-

Spike Internal Standard : Add a known concentration of a stable isotope-labeled this compound internal standard to all samples, calibration standards, and quality control samples.

-

Protein Precipitation : Add 3 volumes of ice-cold acetonitrile to 1 volume of the sample.

-

Vortex : Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Collect Supernatant : Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate : Dry the supernatant under a stream of nitrogen gas.

-

Reconstitute : Reconstitute the dried extract in the mobile phase starting condition (e.g., 98% Mobile Phase A, 2% Mobile Phase B).

-

Inject : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

A reversed-phase chromatographic separation is employed to separate this compound from other matrix components.

| Parameter | Value |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | 2% to 95% B over 5 minutes |

| Column Temperature | 40°C |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[4] The instrument is set to MRM mode to monitor specific precursor-to-product ion transitions for this compound and its internal standard.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas | Nitrogen |

| Desolvation Temperature | 500°C |

| Collision Gas | Argon |

MRM Transitions:

The molecular formula for this compound is C9H18N2O3, with a molecular weight of 202.25 g/mol . The protonated molecule [M+H]+ will have a mass-to-charge ratio (m/z) of 203.2. Based on common peptide fragmentation patterns, the primary product ions result from cleavage of the peptide bond.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

| This compound | 203.2 | 86.1 (y1-ion) | 40 | 15 |

| This compound | 203.2 | 72.1 (b1-ion) | 40 | 20 |

| This compound (IS) | 209.2 | 92.1 (y1-ion) | 40 | 15 |

Note: The specific DP and CE values should be optimized for the instrument used.

Data Analysis and Results

The quantification of this compound is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of this compound in the unknown samples is then determined from this calibration curve.

Representative Quantitative Data

The following table summarizes the expected performance characteristics of the method.

| Parameter | Result |

| Linear Range | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | 85 - 115% |

| Recovery | > 80% |

Visualizations

Caption: Sample preparation workflow for this compound analysis.

Caption: Logical workflow of the triple quadrupole LC-MS/MS system.

Caption: Predicted fragmentation pathway for this compound.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and high-throughput approach for the quantification of this compound in biological samples. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for demanding research and development applications.

References

Application Notes and Protocols: In Vitro Enzyme Kinetics of L-Alanyl-L-norleucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanyl-L-norleucine is a dipeptide composed of the amino acids L-alanine and L-norleucine. Dipeptides of this nature are valuable tools in biochemical and pharmaceutical research, often serving as substrates or inhibitors for various peptidases. Understanding the kinetics of enzyme-dipeptide interactions is crucial for elucidating metabolic pathways, characterizing enzyme function, and developing novel therapeutic agents. Aminopeptidases, a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of peptides, are primary candidates for interaction with this compound.[1][2] These enzymes, including Leucine Aminopeptidase (LAP) and membrane Alanyl Aminopeptidase (AAP), play significant roles in protein metabolism and cellular maintenance.[1][2]

These application notes provide a comprehensive overview and detailed protocols for characterizing the in vitro enzyme kinetics of this compound with a model aminopeptidase. The methodologies outlined are designed to enable researchers to determine key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax), providing insights into the affinity of the enzyme for this substrate and its catalytic efficiency.

Data Presentation: Illustrative Kinetic Parameters